1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride

Lipophilicity Drug-likeness Permeability

1-Cyclopentyl-4-methylpyrazol-3-amine hydrochloride (CAS 1431963-87-9) is an N‑cyclopentyl‑substituted pyrazole amine dihydrochloride salt that serves as a versatile synthetic building block in medicinal chemistry. The free base (CAS 1174830‑52‑4) has a molecular weight of 165.24 g/mol, a computed XLogP3 of 1.4, one hydrogen‑bond donor, two hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 43.8 Ų, and one rotatable bond.

Molecular Formula C9H16ClN3
Molecular Weight 201.70 g/mol
CAS No. 1431963-87-9
Cat. No. B12348023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride
CAS1431963-87-9
Molecular FormulaC9H16ClN3
Molecular Weight201.70 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)C2CCCC2.Cl
InChIInChI=1S/C9H15N3.ClH/c1-7-6-12(11-9(7)10)8-4-2-3-5-8;/h6,8H,2-5H2,1H3,(H2,10,11);1H
InChIKeySBMRLYNKJSOZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-4-methylpyrazol-3-amine Hydrochloride (CAS 1431963-87-9): Core Properties and Selection Context


1-Cyclopentyl-4-methylpyrazol-3-amine hydrochloride (CAS 1431963-87-9) is an N‑cyclopentyl‑substituted pyrazole amine dihydrochloride salt that serves as a versatile synthetic building block in medicinal chemistry . The free base (CAS 1174830‑52‑4) has a molecular weight of 165.24 g/mol, a computed XLogP3 of 1.4, one hydrogen‑bond donor, two hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 43.8 Ų, and one rotatable bond [1]. These properties place it in a moderate lipophilicity range suitable for lead‑like libraries targeting enzymes such as kinases and GPCRs [2].

Why N‑Substituent and Salt‑Form Changes Preclude Direct Substitution of 1‑Cyclopentyl‑4‑methylpyrazol‑3‑amine Hydrochloride


Pyrazole‑amine derivatives exhibit steep structure‑activity relationships (SAR) in which alterations to the N‑1 substituent or counter‑ion can alter lipophilicity, hydrogen‑bonding capacity, solubility, and target engagement [1]. The cyclopentyl group confers an intermediate computed lipophilicity (XLogP3 = 1.4) that is 0.6 log units lower than the cyclohexyl analog (XLogP3 = 2.0) and 0.5 log units higher than the cyclopropylmethyl analog (XLogP3 = 0.9) [2][3]. The dihydrochloride salt form additionally imparts aqueous solubility advantages over the free base, influencing experimental reproducibility in biochemical and cellular assays . These quantitative physicochemical differences mean that in‑class compounds cannot be interchanged without re‑optimization of assay conditions or synthetic routes.

Quantitative Differentiation Evidence for 1‑Cyclopentyl‑4‑methylpyrazol‑3‑amine Hydrochloride Against Closest Analogs


Balanced Lipophilicity (XLogP3) Between Cycloalkyl N‑Substituted Analogs

The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 1.4) compared with the cyclohexyl (XLogP3 = 2.0) and cyclopropylmethyl (XLogP3 = 0.9) analogs [1][2][3]. The 0.6 log‑unit gap relative to the cyclohexyl derivative translates to an approximately 4‑fold difference in octanol‑water partition coefficient, which can influence membrane permeability and off‑target binding.

Lipophilicity Drug-likeness Permeability

Reduced Hydrogen‑Bond Donor Count Versus Unsubstituted Pyrazole Core

N‑Cyclopentyl substitution reduces the hydrogen‑bond donor (HBD) count from 2 (4‑methyl‑1H‑pyrazol‑3‑amine) to 1, and lowers the TPSA from 54.7 Ų to 43.8 Ų [1][2]. This reduction is consistent with improved passive membrane permeability and potential blood‑brain barrier penetration.

Hydrogen bonding Permeability CNS drug design

Dihydrochloride Salt Form Offering Enhanced Aqueous Solubility Over Free Base for Biochemical Assay Compatibility

The dihydrochloride salt (CAS 1431963‑87‑9) is provided as a pre‑formulated, water‑soluble powder with a vendor‑reported purity of 95% , in contrast to the free base (CAS 1174830‑52‑4) that is typically supplied as a neat oil or low‑melting solid requiring organic co‑solvents for dissolution . While direct aqueous solubility values are not published, salt formation with HCl is a well‑established strategy to improve dissolution rates and solubility of amine‑containing compounds [1].

Solubility Assay development Salt screening

Lower Molecular Weight Advantage Over Cyclohexyl Analog for Lead‑Like Property Space

With a molecular weight of 165.24 g/mol (free base), the target compound is 14.02 g/mol lighter than the cyclohexyl analog (179.26 g/mol) [1][2]. This difference places the cyclopentyl derivative closer to the 'lead‑like' chemical space (MW ≤ 350) and provides greater scope for subsequent synthetic elaboration without exceeding drug‑likeness thresholds.

Molecular weight Lead-likeness Fragment-based screening

Optimal Application Scenarios for 1‑Cyclopentyl‑4‑methylpyrazol‑3‑amine Hydrochloride Based on Differentiation Evidence


Lead‑Like Fragment Libraries for Kinase or GPCR Hit Finding

The compound's moderate lipophilicity (XLogP3 1.4), low molecular weight (165.24 g/mol), and single hydrogen‑bond donor make it a suitable entry in fragment‑based screening libraries targeting kinases, GPCRs, or other protein classes [1]. Its balanced properties reduce the risk of non‑specific binding while preserving adequate solubility for biochemical fragment screens.

Structure‑Activity Relationship (SAR) Studies on N‑Substituted Pyrazoles

Because the cyclopentyl group imparts a distinct lipophilic profile relative to cyclohexyl and cyclopropylmethyl analogs, the compound serves as a key intermediate for systematic SAR campaigns designed to map lipophilic pockets in target binding sites [2][3]. The quantified 0.6 log‑unit XLogP3 offset from the cyclohexyl analog provides a measurable benchmark for correlation with cellular potency or selectivity.

Aqueous‑Compatible Biochemical and Biophysical Assays

The dihydrochloride salt form (CAS 1431963‑87‑9) facilitates direct dissolution in aqueous buffers, supporting surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), or fluorescence polarization assays without the confounding effects of organic co‑solvents .

Synthetic Elaboration Toward CNS‑Penetrant Lead Compounds

The reduced TPSA (43.8 Ų) and single H‑bond donor, relative to the unsubstituted pyrazole core, position the compound as a suitable scaffold for designing CNS‑penetrant molecules, where passive permeability and efflux‑transporter avoidance are critical [4].

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